2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and two trifluoromethyl groups attached to an oxadiazine ring. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps, including the formation of the oxadiazine ring and the introduction of the functional groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a carbonyl compound can lead to the formation of the oxadiazine ring. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyphenyl and piperidinyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine include other oxadiazine derivatives and compounds with similar functional groups. For example:
4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid: This compound shares the methoxyphenyl and piperidinyl groups but differs in its overall structure and functional groups.
Phenylpiperidines: These compounds have a phenyl moiety directly attached to piperidine and exhibit various pharmacological effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties.
Properties
Molecular Formula |
C17H17F6N3O2 |
---|---|
Molecular Weight |
409.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C17H17F6N3O2/c1-27-12-7-5-11(6-8-12)13-24-15(16(18,19)20,17(21,22)23)25-14(28-13)26-9-3-2-4-10-26/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
FPBRRVXILFQLTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(N=C(O2)N3CCCCC3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.